molecular formula C19H16FN7O2 B3002299 5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034275-32-4

5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B3002299
CAS No.: 2034275-32-4
M. Wt: 393.382
InChI Key: OBDGRJQGHWJPBZ-UHFFFAOYSA-N
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Description

The compound 5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one features a structurally intricate design combining a triazolo[1,5-a]pyrimidine core with a fused tricyclic system. Key structural elements include:

  • Triazolo[1,5-a]pyrimidine core: Substituted with methyl groups at positions 5 and 7, this heterocyclic system is known for its bioisosteric properties and versatility in medicinal chemistry .
  • Carbonyl linkage: The 2-position of the triazolo-pyrimidine is functionalized with a carbonyl group, bridging to a tricyclic framework.
  • Tricyclic system: The 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one moiety introduces a rigid, planar structure with a fluorine atom at position 12. Fluorination often enhances metabolic stability and binding affinity in drug-like molecules .

Properties

IUPAC Name

5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O2/c1-10-7-11(2)27-19(21-10)23-16(24-27)18(29)25-6-5-14-13(9-25)17(28)26-8-12(20)3-4-15(26)22-14/h3-4,7-8H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGRJQGHWJPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against related heterocyclic systems.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Features Bioactivity/Application Synthesis Method
Target Compound Triazolo[1,5-a]pyrimidine + tricyclic 5,7-dimethyl; 13-fluoro; tricyclic carbonyl linkage Unknown (structural analogs suggest herbicidal or kinase-inhibitory potential) Likely involves acylation of triazolo-pyrimidine intermediate
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, ) Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene; cyano group Not specified; thiazolo-pyrimidines often exhibit antimicrobial or antitumor activity Condensation of thiouracil derivatives with aromatic aldehydes
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12, ) Pyrimido[2,1-b]quinazoline 5-methylfuran; cyano group Not specified; quinazoline derivatives are explored for anticancer activity Cyclization of thiouracil with anthranilic acid
α-(5,7-Dimethyl-triazolo[1,5-a]pyrimidine-2-thio/sulfonyl)acetamides () Triazolo[1,5-a]pyrimidine Thio/sulfonyl acetamide side chains Herbicidal activity against Brassica campestris and Echinochloa crusgalli Three-step synthesis from triazolo-pyrimidine thiol intermediates
N5,N7-Dibenzyl-triazolo[1,5-a][1,3,5]triazin-5,7-diamine (33, ) Triazolo[1,5-a][1,3,5]triazine Dibenzylamine; furan substituent Pharmacological tool for kinase or receptor studies Nucleophilic substitution of chlorotriazine with amines

Key Observations :

Structural Complexity: The target compound’s tricyclic system distinguishes it from simpler bicyclic analogs (e.g., thiazolo-pyrimidines or pyrimido-quinazolines). Its fluorine atom may confer enhanced metabolic stability compared to non-halogenated analogs .

Nucleophilic displacement reactions (e.g., ). Cyclization strategies (e.g., ).

Bioactivity Gaps : Unlike the herbicidal triazolo-pyrimidines in or kinase-targeting analogs in , the target compound’s specific activity remains uncharacterized. Its fluorinated tricyclic system may align with kinase inhibitor scaffolds (e.g., GSK3 inhibitors in ).

Biological Activity

The compound 5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and studies.

Chemical Structure

The compound features a triazolo-pyrimidine moiety fused with a tricyclic system. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity :
    • Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiviral properties. For instance, compounds in this class have shown efficacy against HIV-1 by inhibiting reverse transcriptase activity .
    • The specific compound under review may mimic known antiviral agents due to its structural similarities to effective inhibitors.
  • Anticancer Properties :
    • Triazolo-pyrimidines have been studied for their ability to inhibit kinases involved in cancer progression. The compound's structure suggests it could interact with ATP-binding sites of various kinases .
    • Preliminary studies indicate that modifications in the triazole ring can enhance selectivity and potency against specific cancer cell lines.
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thereby modulating metabolic pathways. This property is critical for the development of therapeutic agents targeting metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralEffective against HIV-1; inhibits reverse transcriptase
AnticancerPotential kinase inhibitors; selective against cancer cell lines
Enzyme InhibitionInhibits specific enzymes; modulates metabolic pathways

Case Study: Antiviral Evaluation

In a study evaluating various triazolo-pyrimidine derivatives for anti-HIV activity, the compound demonstrated promising results in inhibiting viral replication in vitro. The mechanism was attributed to its ability to bind effectively to the reverse transcriptase enzyme, thereby blocking the transcription of viral RNA into DNA .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of triazolo-pyrimidine derivatives highlighted that modifications at the 2-position of the pyrimidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The compound's ability to inhibit cell proliferation was linked to its interaction with cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle .

The proposed mechanism of action involves:

  • Binding to Enzymatic Sites : The compound likely interacts with ATP-binding sites on kinases and reverse transcriptase enzymes.
  • Modulation of Signaling Pathways : By inhibiting key enzymes involved in cell signaling and replication processes, it may induce apoptosis in cancer cells and inhibit viral replication.

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